
3-(1-吡戊酰氮杂环丁烷-3-基)噻唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2,2-dimethylpropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of azetidinones and thiazolidinediones
科学研究应用
3-[1-(2,2-dimethylpropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, particularly those involving metabolic disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用机制
Target of Action
The primary target of the compound 3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione is the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . PPARs are a group of nuclear receptors and the endogenous ligands for these receptors are free fatty acids and eicosanoids .
Mode of Action
3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione acts by activating PPARγ . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others . The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation .
Biochemical Pathways
The activation of PPARγ by 3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione affects several biochemical pathways. The most significant of these is the increase in the storage of fatty acids in adipocytes, which leads to a decrease in the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Result of Action
The activation of PPARγ by 3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione leads to an increase in the storage of fatty acids in adipocytes . This results in a decrease in the amount of fatty acids present in circulation . Consequently, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
生化分析
Biochemical Properties
3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is crucial in diabetic complications . Additionally, this compound exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .
Cellular Effects
The effects of 3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the expression of genes involved in glucose metabolism, thereby enhancing insulin sensitivity . Furthermore, this compound affects cell proliferation and apoptosis, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, 3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits aldose reductase by forming a stable complex with the enzyme, thereby preventing its activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it maintains its biological activity for extended periods, although its efficacy may decrease slightly over time .
Dosage Effects in Animal Models
The effects of 3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as improved glucose metabolism and reduced oxidative stress . At higher doses, it can cause toxic effects, including liver and kidney damage . Therefore, careful dosage optimization is crucial for its therapeutic use.
Metabolic Pathways
3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione is involved in several metabolic pathways. It interacts with enzymes such as aldose reductase and cytochrome P450, influencing their activity . This compound also affects metabolic flux, leading to changes in metabolite levels, particularly those involved in glucose and lipid metabolism .
Transport and Distribution
Within cells and tissues, 3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cell membranes . This compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 3-(1-Pivaloylazetidin-3-yl)thiazolidine-2,4-dione is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles through post-translational modifications, enhancing its efficacy in certain cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,2-dimethylpropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Thiazolidinedione Moiety: The thiazolidinedione moiety can be introduced via a nucleophilic substitution reaction using a suitable thiazolidinedione precursor.
Acylation: The final step involves the acylation of the azetidinone ring with 2,2-dimethylpropanoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-[1-(2,2-dimethylpropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
相似化合物的比较
Similar Compounds
- 3-[1-(2,2-dimethylpropanoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
- 3-(prop-1-en-2-yl)azetidin-2-one
- 3-allylazetidin-2-one
Uniqueness
3-[1-(2,2-dimethylpropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is unique due to its combined azetidinone and thiazolidinedione moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds that may only contain one of these moieties.
属性
IUPAC Name |
3-[1-(2,2-dimethylpropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-11(2,3)9(15)12-4-7(5-12)13-8(14)6-17-10(13)16/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNDBWXMFGOVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)N2C(=O)CSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-4-[4-(oxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2566096.png)
![methyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2566098.png)
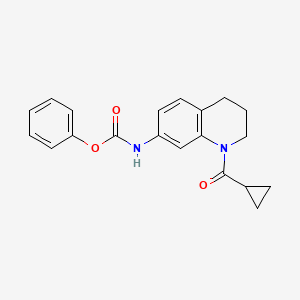
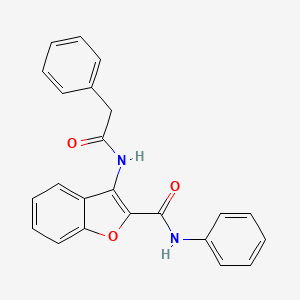
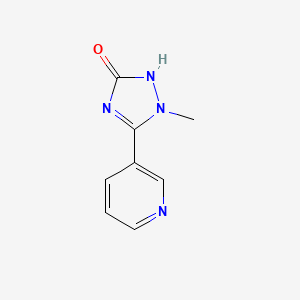
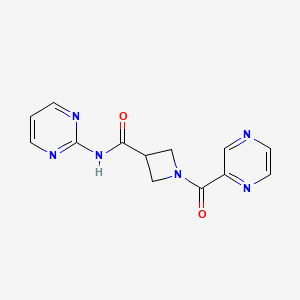
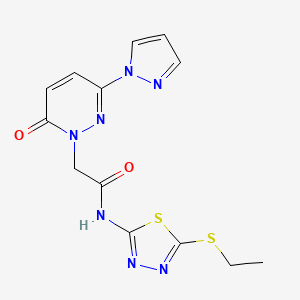
![1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2566108.png)
![5,8-Dioxaspiro[3.5]nonan-9-ylmethanol](/img/structure/B2566109.png)
![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-hydroxypiperidine-1-carboxylate](/img/structure/B2566112.png)
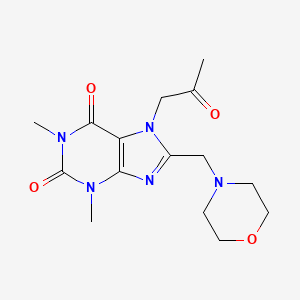
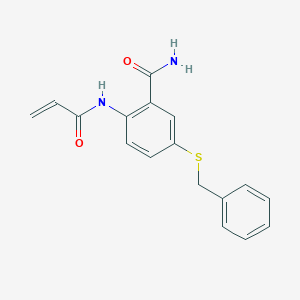
![2-(4-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2566115.png)
![1-(Adamantan-1-yloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol hydrochloride](/img/structure/B2566119.png)
